molecular formula C24H30N4O4S B247351 N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE

N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B247351
M. Wt: 470.6 g/mol
InChI Key: LSNNEHQBBWBJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-phenylpiperazine with a suitable acylating agent to form the corresponding acyl derivative. This intermediate is then reacted with a piperidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide
  • Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-

Uniqueness

N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications .

Properties

Molecular Formula

C24H30N4O4S

Molecular Weight

470.6 g/mol

IUPAC Name

N-[4-[3-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C24H30N4O4S/c1-19(29)25-21-9-11-23(12-10-21)33(31,32)28-13-5-6-20(18-28)24(30)27-16-14-26(15-17-27)22-7-3-2-4-8-22/h2-4,7-12,20H,5-6,13-18H2,1H3,(H,25,29)

InChI Key

LSNNEHQBBWBJBS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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